1-Bromo-5,6,7,8-tetrahydroisoquinoline
Description
1-Bromo-5,6,7,8-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom attached to the first carbon of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOMWJRDOUVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 5,6,7,8-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 5,6,7,8-tetrahydroisoquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Quinoline derivatives.
Reduction Products: 5,6,7,8-tetrahydroisoquinoline.
Scientific Research Applications
Anticancer Applications
1-Bromo-5,6,7,8-tetrahydroisoquinoline derivatives have been synthesized and studied for their potential as anticancer agents. Research has shown that various tetrahydroisoquinoline derivatives exhibit promising antitumor properties by inducing apoptosis and inhibiting cell proliferation.
- Synthesis and Activity : Compounds derived from this compound have been tested against several cancer cell lines. For instance, specific derivatives demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell growth .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes related to cancer cell survival and proliferation. For example, some studies highlighted the role of these compounds in targeting cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical in cancer cell cycle regulation .
Neuropharmacological Applications
The neurotropic activities of this compound derivatives have also been explored. These compounds have shown potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
- Neuroprotective Effects : Certain studies indicate that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
Research has demonstrated that this compound and its derivatives possess antimicrobial properties against a range of pathogens.
- Antibacterial and Antifungal Properties : Some derivatives have been tested for their efficacy against bacterial strains like Mycobacterium tuberculosis and various fungal pathogens. These compounds exhibited inhibitory effects on microbial growth through different mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity.
- Modification Studies : Research indicates that modifications at specific positions on the tetrahydroisoquinoline scaffold can enhance potency and selectivity for biological targets. For example, the introduction of various substituents has been shown to significantly affect the anticancer activity and neuroprotective properties of these compounds .
Case Studies
Mechanism of Action
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system. The exact molecular targets and pathways would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-5,6,7,8-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-Iodo-5,6,7,8-tetrahydroisoquinoline:
Uniqueness: 1-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be exploited in the synthesis of diverse organic compounds and in medicinal chemistry for the development of new therapeutic agents.
Biological Activity
1-Bromo-5,6,7,8-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, characterized by a bromine atom at the first carbon position. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. This article explores the biological activity of this compound, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₉BrN
- Molecular Weight : Approximately 212.09 g/mol
- CAS Number : 50388-18-6
The presence of the bromine atom enhances the compound's reactivity in nucleophilic substitution reactions compared to other halogenated tetrahydroisoquinolines. This feature allows for a variety of synthetic applications in medicinal chemistry and organic synthesis.
Biological Activities
This compound exhibits several notable biological activities due to its interaction with various biological targets:
1. Neurotransmitter Metabolism
Research indicates that this compound interacts with key enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence dopamine and serotonin levels, which are critical for mood regulation and cognitive functions. Studies suggest that modulation of these enzymes may have implications for treating mood disorders such as depression.
2. Anticancer Activity
Recent investigations have demonstrated the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds structurally related to 1-bromo derivatives have shown moderate to strong cytotoxic activity against various cancer cell lines. In one study, specific derivatives exhibited IC50 values as low as 0.155 µM against lung cancer cells (A549) and 0.170 µM against breast cancer cells (MCF7), indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
3. Antioxidant Properties
The antioxidant activity of tetrahydroisoquinoline derivatives has been noted in several studies. Compounds derived from this class have been shown to exhibit higher antioxidant activity than Vitamin C, suggesting their potential use as potent antioxidant drugs .
4. Anti-inflammatory Effects
Tetrahydroisoquinoline derivatives have also displayed anti-inflammatory properties. Certain compounds have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, providing a basis for exploring their therapeutic roles in inflammatory diseases .
Case Studies
Case Study 1: Interaction with Monoamine Oxidase
In a study focusing on the binding affinity of 1-bromo derivatives to monoamine oxidase, researchers found that these compounds could significantly inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and dopamine in vitro. This suggests a potential application in treating depression and anxiety disorders.
Case Study 2: Cytotoxicity Against Cancer Cells
A comprehensive evaluation of various tetrahydroisoquinoline derivatives revealed that specific substitutions at the C-1 and C-7 positions enhanced cytotoxicity against cancer cell lines. The study concluded that structural modifications could lead to more effective anticancer agents derived from this framework .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
